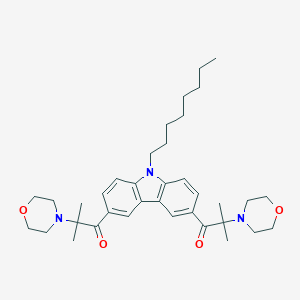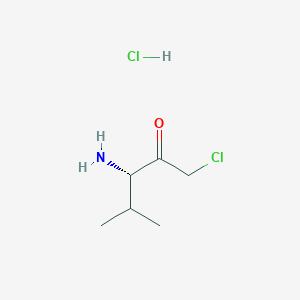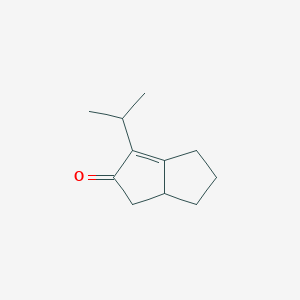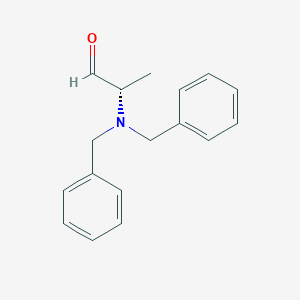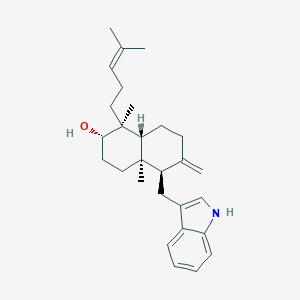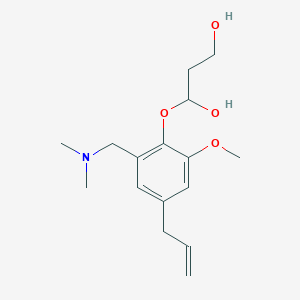
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol, also known as ADMMDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can inhibit cell growth and induce cell death in cancer cells. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is its potential as a therapeutic agent for various diseases. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have low toxicity in vitro and in vivo studies. However, there are also limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has not been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are many potential future directions for research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. One area of research is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing new synthesis methods for 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more efficient and cost-effective. Finally, future research could focus on developing new formulations of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more water-soluble and easier to administer in experimental settings.
Conclusion:
In conclusion, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, makes it an important area of research. While there are limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments, its low toxicity and potential efficacy make it a valuable compound for further study. Future research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol could lead to new treatments for a variety of diseases and disorders.
Méthodes De Synthèse
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can be synthesized using a multi-step process involving the reaction of 4-allyl-2-bromoanisole with formaldehyde and dimethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. This synthesis method has been optimized to produce high yields of pure 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol.
Applications De Recherche Scientifique
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
102612-75-9 |
|---|---|
Nom du produit |
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol |
Formule moléculaire |
C16H25NO4 |
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
1-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C16H25NO4/c1-5-6-12-9-13(11-17(2)3)16(14(10-12)20-4)21-15(19)7-8-18/h5,9-10,15,18-19H,1,6-8,11H2,2-4H3 |
Clé InChI |
BJWVCKOHOCBKTF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
SMILES canonique |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
Synonymes |
1,3-Propanediol, 3-(4-allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy )- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



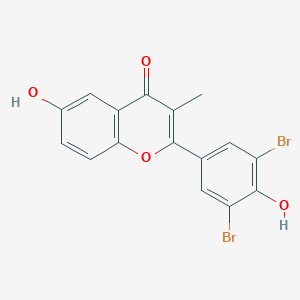
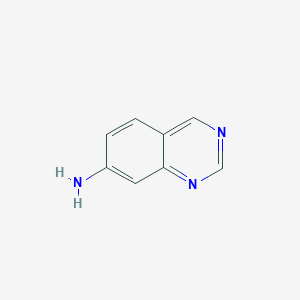
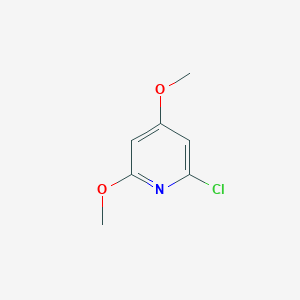
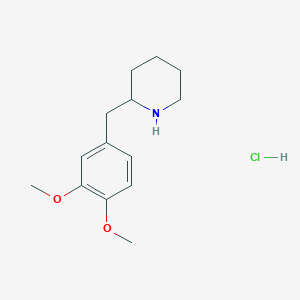
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
